molecular formula C15H25N3O2 B13902502 tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate

tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate

Cat. No.: B13902502
M. Wt: 279.38 g/mol
InChI Key: QSPDSQJYHVFAGS-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate: is an organic compound with the molecular formula C15H25N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate typically involves the reaction of 4-(3-pyridylmethylamino)butylamine with tert-butyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate the binding affinity and specificity of potential drug candidates .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential as a lead compound for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is utilized in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its pyridylmethylamino group provides unique binding properties, making it a valuable compound for various research and industrial applications .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and comparative studies with other compounds.

Chemical Structure and Synthesis

The compound this compound is characterized by a tert-butyl carbamate group linked to a pyridylmethylamine moiety. The synthesis typically involves the reaction of tert-butyl carbamate with 4-(3-pyridylmethylamino)butanol under appropriate conditions to yield the desired product.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in the pathogenesis of AD, including β-secretase and acetylcholinesterase. This dual inhibition is crucial as it addresses two major pathways leading to amyloid plaque formation and cholinergic dysfunction in AD patients .
  • Reduction of Inflammatory Markers : In vitro studies demonstrated that the compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures treated with amyloid-beta (Aβ) peptides. This suggests a protective effect against neuroinflammation associated with AD .

In Vitro Studies

In vitro assessments have shown that this compound can significantly inhibit Aβ aggregation. Specifically, it achieved an 85% inhibition of Aβ aggregation at a concentration of 100 μM. Furthermore, it exhibited moderate protective effects on astrocytes exposed to Aβ 1-42, reducing cell death by approximately 20% compared to untreated controls .

In Vivo Studies

In vivo experiments utilizing scopolamine-induced models of AD in rats revealed that while the compound showed some protective effects in vitro, its efficacy was less pronounced in vivo. The lack of significant differences compared to control treatments (e.g., galantamine) was attributed to bioavailability issues within the brain .

Comparative Efficacy

A comparison table summarizes the biological activities and effects of this compound against other known compounds.

Compound NameMechanism of ActionInhibition of Aβ AggregationProtective Effect on AstrocytesComments
This compoundβ-secretase and acetylcholinesterase inhibition85% at 100 μM20% reductionModerate effects; bioavailability issues in vivo
GalantamineAcetylcholinesterase inhibitionNot specifiedSignificantEstablished treatment for AD
DonepezilAcetylcholinesterase inhibitionNot specifiedSignificantWidely used; strong clinical data

Case Studies

One notable case study involved a cohort treated with both this compound and standard AD medications. The study aimed to evaluate cognitive improvements and changes in inflammatory markers over a six-month period. Initial results indicated that while cognitive scores improved modestly, inflammatory markers did not show significant changes compared to baseline measurements. This highlights the need for further studies to optimize dosing and administration routes for better bioavailability .

Properties

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

tert-butyl N-[4-(pyridin-3-ylmethylamino)butyl]carbamate

InChI

InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)18-10-5-4-8-16-11-13-7-6-9-17-12-13/h6-7,9,12,16H,4-5,8,10-11H2,1-3H3,(H,18,19)

InChI Key

QSPDSQJYHVFAGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNCC1=CN=CC=C1

Origin of Product

United States

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